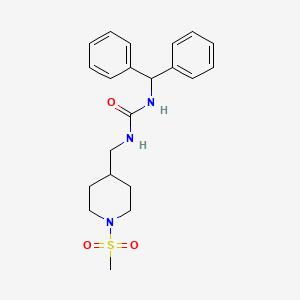

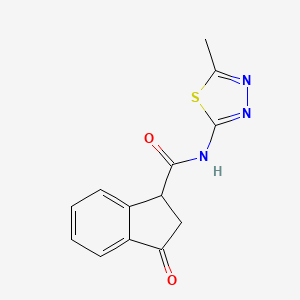

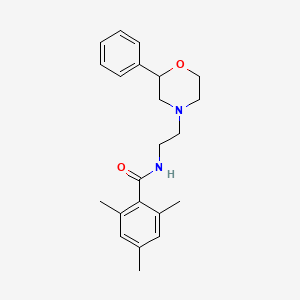

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole-based carbaldehydes involves multi-step reactions. A novel thiazole derivative with a benzimidazole fluorophore was prepared through a multi-step synthesis, utilizing density functional theory to understand its structural and electronic properties . Similarly, novel Schiff bases were synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives obtained via the Vilsmeier-Haack reaction . An improved synthesis method for 2-substituted 4-chlorothiazole-5-carbaldehydes was also reported, which uses potassium carbonate in acetonitrile at room temperature, providing higher yields and convenience compared to previous methods .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and computational techniques. The optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, with results from B3LYP/6-311++G(d,p) calculations in agreement with experimental infrared bands . The crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was described, with the compound crystallizing in the monoclinic space group and stabilized by intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is influenced by their molecular structure. The anion sensing activities of a thiazole-based receptor were studied, showing fluorescence enhancement in the presence of fluoride anion due to an intramolecular charge transfer mechanism . The molecular docking study of a pyrazole derivative suggested that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential phosphodiesterase inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized by their spectroscopic and photophysical behavior. The solvatochromic and single crystal studies of a pyrazole derivative revealed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on photophysical properties . The structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed, showing that the molecules are connected by intermolecular hydrogen bonds to form centrosymmetric dimers .

Scientific Research Applications

1. Metabolism and Excretion in Humans

- Disposition and Metabolism : A study on the disposition and metabolism of SB-649868, a compound structurally related to 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde, showed extensive metabolism with the principal route being oxidation. The compound and its metabolites were primarily eliminated via feces, with a significant mean apparent half-life indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).

2. Biomonitoring and Exposure Assessment

- Human Biomonitoring : Lysmeral, a fragrance chemical structurally similar to the compound , was monitored in urine samples to assess exposure levels. The decline in its metabolites over time suggested decreasing exposure, offering insights into public health risks and the effectiveness of regulatory measures (Scherer et al., 2020).

3. Pharmacokinetics and Drug Absorption

- Pharmacokinetic Profile : In a study analyzing flutrimazole, a compound with a fluorophenyl group as in this compound, it was found that less than 1% was absorbed percutaneously, and the absorbed drug led to minimal concentrations in the circulation (Duchêne et al., 1992).

4. Receptor Imaging and Quantification

- Receptor Quantification in Brain : A study developed a radioligand for metabotropic glutamate subtype 5 (mGluR5) receptors, which may share structural components with the compound in focus. The research highlighted the potential for detailed brain imaging and receptor quantification, paving the way for advanced neurological studies (Brown et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function .

Mode of Action

It’s likely that it interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile or reactive substance, it could pose risks if not handled properly. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

4-(4-fluorophenyl)-2-sulfanylidene-3H-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)9-8(5-13)15-10(14)12-9/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCIGYBZIMQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=S)N2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)

![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)

![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)